molecular formula C20H21NO2 B12216289 3-(4-benzylpiperidin-1-yl)-2-benzofuran-1(3H)-one

3-(4-benzylpiperidin-1-yl)-2-benzofuran-1(3H)-one

Cat. No.: B12216289
M. Wt: 307.4 g/mol
InChI Key: GQKCVSWYEGQAPO-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-2-benzofuran-1(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-benzylpiperidin-1-yl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

    Attachment of Benzylpiperidine: The benzylpiperidine moiety is introduced via nucleophilic substitution reactions. This step often involves the reaction of benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves coupling the benzofuran core with the benzylpiperidine moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxylated benzofuran derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidin-1-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by acting on receptors or enzymes involved in neurotransmitter synthesis and degradation. The benzylpiperidine moiety is known to interact with monoamine transporters, potentially influencing dopamine and serotonin levels in the brain.

Comparison with Similar Compounds

    4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the benzofuran core.

    2-Benzylpiperidine: Similar structure but with a different substitution pattern on the piperidine ring.

    Benzofuran Derivatives: Compounds with a benzofuran core but different substituents.

Uniqueness: 3-(4-Benzylpiperidin-1-yl)-2-benzofuran-1(3H)-one is unique due to its combined benzofuran and benzylpiperidine structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C20H21NO2/c22-20-18-9-5-4-8-17(18)19(23-20)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2

InChI Key

GQKCVSWYEGQAPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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